molecular formula C7H5BrN2O2S B1646935 7-bromo-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

7-bromo-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B1646935
M. Wt: 261.1 g/mol
InChI Key: FLBUFMOQSZMLSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-bromo-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the benzothiadiazine family. This compound is characterized by the presence of a bromine atom at the 7th position and a 1,1-dioxide group attached to the thiadiazine ring. It has garnered significant interest due to its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the bromination of 4H-1,2,4-benzothiadiazine 1,1-dioxide. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often require refluxing the mixture for several hours to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-bromo-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiadiazine ring.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-bromo-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an antihypertensive, antidiabetic, and anticancer agent.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 7-bromo-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with various molecular targets and pathways:

    Antimicrobial and Antiviral: Inhibits the growth of microorganisms by interfering with their metabolic pathways.

    Antihypertensive: Acts as a potassium channel activator, leading to vasodilation and reduced blood pressure.

    Antidiabetic: Modulates insulin release by affecting pancreatic beta cells.

    Anticancer: Induces apoptosis in cancer cells by targeting specific signaling pathways

Comparison with Similar Compounds

Similar Compounds

    4H-1,2,4-benzothiadiazine 1,1-dioxide: The parent compound without the bromine substitution.

    7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide: Similar structure with a chlorine atom instead of bromine.

    7-fluoro-4H-1,2,4-benzothiadiazine 1,1-dioxide: Contains a fluorine atom at the 7th position.

Uniqueness

7-bromo-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

7-bromo-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O2S/c8-5-1-2-6-7(3-5)13(11,12)10-4-9-6/h1-4H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBUFMOQSZMLSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)S(=O)(=O)N=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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